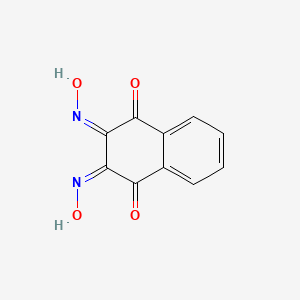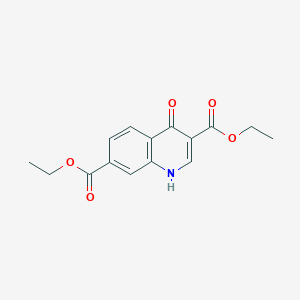
(2Z,3Z)-2,3-bis(hydroxyimino)-2,3-dihydronaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of hydroxyimino groups and a tetrahydronaphthalene backbone, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of diacetylmonoxime with suitable aromatic amines, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxime derivatives, while reduction can produce amino-substituted compounds.
Applications De Recherche Scientifique
(2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of (2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE involves its interaction with specific molecular targets and pathways. The hydroxyimino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s ability to chelate metal ions makes it effective in disrupting metal-dependent enzymatic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z,3Z)-2-(Hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide
- N’-[(2Z,3Z)-3-(Hydroxyimino)-4-oxo-2-pentanylidene]isonicotinohydrazide
Uniqueness
Compared to similar compounds, (2Z,3Z)-2,3-BIS(HYDROXYIMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE-1,4-DIONE stands out due to its unique tetrahydronaphthalene backbone and the presence of two hydroxyimino groups
Propriétés
Formule moléculaire |
C10H6N2O4 |
|---|---|
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
(2Z,3Z)-2,3-bis(hydroxyimino)naphthalene-1,4-dione |
InChI |
InChI=1S/C10H6N2O4/c13-9-5-3-1-2-4-6(5)10(14)8(12-16)7(9)11-15/h1-4,15-16H/b11-7-,12-8- |
Clé InChI |
QINKSSGOYPIIMX-OXAWKVHCSA-N |
SMILES isomérique |
C1=CC=C2C(=O)/C(=N\O)/C(=N/O)/C(=O)C2=C1 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=NO)C(=NO)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B15032093.png)
![2-[(4-methylbenzyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032098.png)

![(7Z)-3-(4-ethylphenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15032102.png)
![2,2,2-trifluoro-1-[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B15032106.png)
![4-{[(1-Octanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid](/img/structure/B15032108.png)
![7-butan-2-yl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15032112.png)
![[(5Z)-5-(1-isopentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15032147.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)propanehydrazide](/img/structure/B15032149.png)
![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate](/img/structure/B15032153.png)
![Diethyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B15032154.png)

![3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032175.png)
![(5Z)-3-butyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15032178.png)
